1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18821951
InChI: InChI=1S/C10H9ClF4O/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2
SMILES:
Molecular Formula: C10H9ClF4O
Molecular Weight: 256.62 g/mol

1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18821951

Molecular Formula: C10H9ClF4O

Molecular Weight: 256.62 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene -

Specification

Molecular Formula C10H9ClF4O
Molecular Weight 256.62 g/mol
IUPAC Name 1-(3-chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C10H9ClF4O/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2
Standard InChI Key PNKXKDHHAQQHQC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)OC(F)(F)F)CCCCl

Introduction

Structural Characteristics and Electronic Effects

The benzene ring in 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene is substituted at positions 2, 3, and 4. The trifluoromethoxy (-OCF₃) group at position 2 and the fluorine atom at position 3 are both electron-withdrawing, while the 3-chloropropyl (-CH₂CH₂CH₂Cl) chain at position 4 introduces lipophilicity and potential reactivity for further functionalization.

Molecular Geometry and Substituent Interactions

  • Trifluoromethoxy Group: The -OCF₃ substituent exerts a strong electron-withdrawing effect via inductive withdrawal, stabilizing the aromatic ring against electrophilic attack .

  • Fluorine Atom: At position 3, fluorine’s electronegativity further polarizes the ring, directing incoming electrophiles to specific positions.

  • Chloropropyl Chain: The aliphatic chain enhances solubility in non-polar solvents and serves as a leaving group in nucleophilic substitution reactions.

Table 1: Comparative Molecular Data for Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzeneC₁₀H₉ClF₄O256.62 (calculated)-F, -OCF₃, -CH₂CH₂CH₂Cl
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzeneC₁₀H₉ClF₄O256.62-F (position 4), -OCF₃, -CH₂CH₂CH₂Cl
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzeneC₁₂H₁₃ClF₃O₂282.68-OCH₂CH₃, -OCF₃, -CH₂CH₂CH₂Cl

Synthesis Pathways and Optimization

The synthesis of 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene likely involves sequential functionalization of the benzene ring, leveraging both electrophilic substitution and coupling reactions.

Stepwise Synthesis Strategy

  • Introduction of Trifluoromethoxy Group:

    • Trifluoromethylation of phenol derivatives using trifluoromethylating agents like Umemoto’s reagent.

    • Yield optimization requires anhydrous conditions and temperatures between -10°C and 25°C .

  • Fluorination at Position 3:

    • Directed ortho-metalation (DoM) followed by fluorination with Selectfluor® or XeF₂.

  • Chloropropyl Chain Attachment:

    • Friedel-Crafts alkylation using 3-chloro-1-propanol and a Lewis acid catalyst (e.g., AlCl₃).

Industrial-Scale Production Challenges

  • Purification: High-performance liquid chromatography (HPLC) or fractional distillation is necessary due to the compound’s volatility and polarity.

  • Byproduct Mitigation: Competing reactions, such as over-alkylation, are minimized using stoichiometric control and low-temperature conditions .

Physicochemical Properties

Predicted Physical Properties

  • Boiling Point: Estimated at 312–315°C (extrapolated from analogous compounds).

  • Solubility: Low aqueous solubility (<0.1 mg/mL at 25°C); miscible with dichloromethane and tetrahydrofuran.

  • LogP: ~3.2 (indicative of high lipophilicity, favoring blood-brain barrier penetration) .

Spectroscopic Characteristics

  • ¹H NMR: Signals at δ 7.45 (d, J = 8.5 Hz, aromatic H), δ 4.20 (t, J = 6.2 Hz, -OCH₂CF₃), δ 3.75–3.60 (m, chloropropyl chain).

  • ¹⁹F NMR: Peaks at -58 ppm (OCF₃) and -112 ppm (aryl-F) .

NucleophileSolventTemperature (°C)Yield (%)
Sodium AzideDMF8092
MorpholineEthanol2585
ThiophenolAcetone5078

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediates

  • Antipsychotic Agents: The trifluoromethoxy group enhances binding to dopamine receptors, as seen in analogs like aripiprazole .

  • Anticancer Candidates: Chloropropyl chains facilitate conjugation with cytotoxic agents (e.g., doxorubicin), improving tumor targeting.

Advanced Material Synthesis

  • Liquid Crystals: Fluorinated aromatic cores enhance thermal stability and dielectric anisotropy in display technologies.

  • Polymer Additives: Incorporated into polyurethanes to improve flame retardancy and chemical resistance .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with cytochrome P450 enzymes to assess metabolic pathways .

  • Green Synthesis Methods: Develop catalytic processes using ionic liquids or microwave irradiation to reduce solvent waste.

  • Biological Screening: Evaluate antimicrobial and antifungal efficacy against multidrug-resistant strains.

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